molecular formula C16H21NO4 B13212119 (2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid

(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid

Cat. No.: B13212119
M. Wt: 291.34 g/mol
InChI Key: HFACAQYWZPQCOG-ONXXMXGDSA-N
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Description

(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is a chiral piperidine derivative. This compound is characterized by its unique stereochemistry and the presence of a benzyloxycarbonyl group, which is often used in organic synthesis as a protecting group for amines. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and it is substituted with methyl groups at the 2 and 6 positions, as well as a carboxylic acid group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.

    Introduction of Methyl Groups: The methyl groups at the 2 and 6 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Protection of the Amine Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amine group. This is typically done using benzyl chloroformate in the presence of a base such as sodium carbonate.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group at the 4 position can be introduced through oxidation reactions, such as the oxidation of an alcohol group using oxidizing agents like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloroformate, sodium carbonate

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of derivatives with different protecting groups

Scientific Research Applications

(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The benzyloxycarbonyl group can be cleaved enzymatically, revealing the active amine group that interacts with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R,6S)-2,6-Dimethylpiperidine-4-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.

    (2R,4R,6S)-1-[(tert-Butoxycarbonyl)-2,6-dimethylpiperidine-4-carboxylic acid: Contains a different protecting group, which may affect its reactivity and stability.

Uniqueness

(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl group. This combination allows for selective reactions and the ability to serve as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(2R,6S)-2,6-dimethyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-11-8-14(15(18)19)9-12(2)17(11)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)/t11-,12+,14?

InChI Key

HFACAQYWZPQCOG-ONXXMXGDSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1C(=O)OCC2=CC=CC=C2)C)C(=O)O

Canonical SMILES

CC1CC(CC(N1C(=O)OCC2=CC=CC=C2)C)C(=O)O

Origin of Product

United States

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